molecular formula C24H21N3O6 B2741547 1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione CAS No. 95705-20-7

1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione

Cat. No.: B2741547
CAS No.: 95705-20-7
M. Wt: 447.447
InChI Key: GRBHFFGNOHWAFH-UHFFFAOYSA-N
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Description

1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with benzyloxy groups, which imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione typically involves the nucleophilic substitution of cyanuric chloride with benzyl alcohol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as acetone or dichloromethane, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxy groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: The parent compound of the triazine family, known for its wide range of applications.

    2,4,6-Tris(benzyloxy)-1,3,5-triazine: A similar compound with different substitution patterns, affecting its reactivity and applications.

    1,3,5-Tris(4-nitrophenyl)benzene: Another triazine derivative with distinct chemical properties and uses.

Uniqueness

1,3,5-Tris(benzyloxy)-1,3,5-triazinane-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its benzyloxy groups enhance its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,3,5-tris(phenylmethoxy)-1,3,5-triazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6/c28-22-25(31-16-19-10-4-1-5-11-19)23(29)27(33-18-21-14-8-3-9-15-21)24(30)26(22)32-17-20-12-6-2-7-13-20/h1-15H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBHFFGNOHWAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C(=O)N(C(=O)N(C2=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95705-20-7
Record name 1,3,5-Tribenzyloxy-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
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